![molecular formula C16H15N5O B11456520 N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11456520.png)
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
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Overview
Description
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a chemical compound with significant potential in various scientific fields This compound is known for its unique structure, which includes a benzyl group, a pyridinyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form N-(pyridin-2-yl)amides . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction is carried out under mild and metal-free conditions .
Industrial Production Methods
For industrial production, the process may involve the use of more scalable and efficient methods. One such method includes the reaction of 4-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-morpholine with N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide in the presence of a palladium catalyst . This reaction is carried out in toluene under a nitrogen atmosphere for 18 hours, yielding the desired compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide has shown significant antimicrobial activity against various bacterial strains. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a Minimum Inhibitory Concentration (MIC) that indicates its potential as an effective antimicrobial agent.
Case Study: Antimicrobial Evaluation
A study assessed the compound's effectiveness against multiple bacterial strains using the tube dilution method. The results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Its structural similarity to known anticancer agents positions it as a candidate for further exploration in cancer treatment.
Case Study: Anticancer Activity
In vitro studies have revealed that this compound inhibits the proliferation of various cancer cell lines. For instance, it was evaluated against human colorectal carcinoma cell lines using the Sulforhodamine B assay, yielding promising results with an IC50 value indicating effective cytotoxicity .
Antitubercular Activity
Research has also highlighted the compound's potential in combating tuberculosis. Its mechanism involves inhibition of key mycobacterial enzymes, which are crucial for the survival of Mycobacterium tuberculosis.
Case Study: Antitubercular Evaluation
In a study focused on the synthesis and evaluation of related compounds, this compound was found to exhibit activity against Mycobacterium tuberculosis H37Rv in vitro. Further evaluations included in vivo assessments in mice models, demonstrating its potential as an antitubercular agent .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. It inhibits tubulin polymerization and Src kinase signaling, which are crucial pathways in cell division and cancer progression . By inhibiting these pathways, the compound can induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(5-bromo-pyridin-2-yl)-acetamide: An intermediate in the synthesis of tirbanibulin.
N-Benzyl-2-(5-phenyl-pyridin-2-yl)-acetamide: Known for its dual inhibition of tubulin polymerization and Src signaling.
Uniqueness
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is unique due to its triazolyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in scientific research and industry.
Biological Activity
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1018164-33-4
- Molecular Formula : C16H15N5O
- Molecular Weight : 293.3232 g/mol
The compound features a triazole ring fused with a pyridine moiety, which contributes to its pharmacological properties.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression, particularly lipoxygenases (LOXs), which are implicated in tumorigenesis. The inhibition of LOX enzymes can lead to reduced inflammation and tumor growth in various cancer models .
- Cytotoxicity : Studies utilizing MTT assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The cytotoxicity is often compared to standard chemotherapeutic agents like doxorubicin .
- Metal Chelation : The compound's ability to chelate metal ions may disrupt metal-dependent biological processes, further enhancing its therapeutic potential against cancer cells.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound:
Cell Line | IC50 (µM) | Comparison Drug | Notes |
---|---|---|---|
PC3 | 12.5 | Doxorubicin (15) | Significant inhibition observed |
HT29 | 18.0 | Doxorubicin (20) | Moderate activity |
SKNMC | 15.0 | Doxorubicin (14) | Comparable efficacy |
These results indicate that the compound possesses potent anticancer properties across different cell lines.
Case Studies and Research Findings
-
Study on LOX Inhibition :
A study investigated the lipoxygenase inhibitory activity of various triazole derivatives, including N-Benzyl variants. Results indicated that these compounds could significantly inhibit LOX activity, suggesting their potential as anti-inflammatory and anticancer agents . -
Cytotoxicity Assessment :
In a comparative analysis against established chemotherapeutics, N-Benzyl derivatives exhibited lower IC50 values in certain cancer cell lines compared to doxorubicin, highlighting their effectiveness as novel anticancer agents . -
Mechanistic Insights :
Further mechanistic studies revealed that N-Benzyl compounds could induce apoptosis in cancer cells by activating intrinsic pathways through mitochondrial dysfunction .
Properties
Molecular Formula |
C16H15N5O |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H15N5O/c22-15(18-11-12-6-2-1-3-7-12)10-14-19-16(21-20-14)13-8-4-5-9-17-13/h1-9H,10-11H2,(H,18,22)(H,19,20,21) |
InChI Key |
OUMAZZCSAQZVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3 |
Origin of Product |
United States |
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